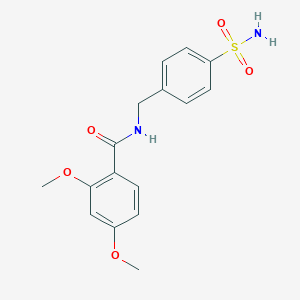![molecular formula C16H13N5S B276861 3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure.
作用机制
The mechanism of action of 3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation, bacterial growth, and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, reduce bacterial growth, and inhibit inflammation. In vivo studies have shown that it can reduce tumor growth in animal models of cancer and reduce inflammation in animal models of inflammation.
实验室实验的优点和局限性
One of the advantages of 3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a lead compound for the development of new drugs. Its anticancer, antimicrobial, and anti-inflammatory properties make it a promising candidate for further research. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in some lab experiments.
未来方向
There are several future directions for research on 3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to study its potential as a lead compound for the development of new drugs for cancer, bacterial infections, and inflammatory diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its pharmacokinetic and toxicological properties. Finally, research is needed to develop new methods for synthesizing the compound and improving its solubility in water.
合成方法
The synthesis of 3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 2-phenylethyl bromide and 3-pyridinecarboxaldehyde in the presence of a base. The reaction takes place in a solvent such as ethanol or DMF and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain the desired compound.
科学研究应用
3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In anticancer research, the compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In antimicrobial research, it has been shown to have activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In anti-inflammatory research, it has been shown to reduce inflammation in animal models of inflammation.
属性
分子式 |
C16H13N5S |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5S/c1-2-5-12(6-3-1)8-9-14-18-19-16-21(14)20-15(22-16)13-7-4-10-17-11-13/h1-7,10-11H,8-9H2 |
InChI 键 |
IMYAPGAJNUBTBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)

![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
![N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)

![N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B276795.png)
![1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
![9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B276800.png)

![N-cyclohexyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276821.png)
![Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide](/img/structure/B276822.png)
![1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B276823.png)